(1S,2R)-1-Amino-1-[4-(methylethyl)phenyl]propan-2-OL
Description
(1S,2R)-1-Amino-1-[4-(methylethyl)phenyl]propan-2-OL is a chiral β-amino alcohol with a stereochemically defined configuration (1S,2R). Its structure features a propan-2-ol backbone substituted with an amino group at position 1 and a 4-(methylethyl)phenyl (isopropylphenyl) group. The 4-(methylethyl) group contributes to its lipophilicity, influencing solubility, membrane permeability, and receptor interactions .
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
(1S,2R)-1-amino-1-(4-propan-2-ylphenyl)propan-2-ol |
InChI |
InChI=1S/C12H19NO/c1-8(2)10-4-6-11(7-5-10)12(13)9(3)14/h4-9,12,14H,13H2,1-3H3/t9-,12-/m1/s1 |
InChI Key |
BPLOSCYHANWPKX-BXKDBHETSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=CC=C(C=C1)C(C)C)N)O |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C(C)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-[4-(methylethyl)phenyl]propan-2-OL typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-Amino-1-[4-(methylethyl)phenyl]propan-2-OL undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amino group or the hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of amides and esters.
Scientific Research Applications
(1S,2R)-1-Amino-1-[4-(methylethyl)phenyl]propan-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its interactions with enzymes and receptors, providing insights into biochemical pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals, where its chiral properties are highly valued.
Mechanism of Action
The mechanism by which (1S,2R)-1-Amino-1-[4-(methylethyl)phenyl]propan-2-OL exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s stereochemistry allows it to fit into active sites with high specificity, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs differ in substituents on the phenyl ring and stereochemistry. These variations significantly impact physicochemical properties and biological activity:
Key Observations:
- Electron-Withdrawing Groups : Compounds with 2-fluoro-4-(trifluoromethyl) or 2-chloro-4-(trifluoromethyl) substituents exhibit higher electronegativity, which may enhance binding to hydrophobic pockets in enzymes or receptors but reduce aqueous solubility .
- Metabolic Stability : Fluorinated analogs (e.g., 2-fluoro-4-(trifluoromethyl)) are less prone to oxidative metabolism due to the stability of C-F bonds, suggesting longer half-lives .
Stereochemical Considerations
The (1S,2R) configuration is critical for activity. For example, the (1R,2R) isomer of the 2-fluoro-4-methyl analog shows distinct receptor-binding profiles, highlighting the role of stereochemistry in pharmacological specificity . The target compound’s (1S,2R) configuration may favor interactions with adrenergic receptors, similar to related β-amino alcohols tested for antiarrhythmic and spasmolytic activity .
Pharmacological and Regulatory Insights
- Antiarrhythmic Activity: Structurally related (2R,S)-amino alcohols with methoxy and indole substituents demonstrated potent antiarrhythmic effects and α1-/β1-adrenoceptor binding, suggesting that the target compound’s isopropyl group may modulate similar pathways with altered potency .
- Pharmaceutical Impurities: Impurities such as (2RS)-1-[4-(2-hydroxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol (CAS 62572-94-5) highlight the importance of stereochemical purity in manufacturing. The target compound’s defined (1S,2R) configuration reduces risk of adverse effects compared to racemic mixtures .
Biological Activity
(1S,2R)-1-Amino-1-[4-(methylethyl)phenyl]propan-2-OL, with the CAS number 1212931-55-9, is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₂H₁₉NO
- Molecular Weight : 193.28 g/mol
- Structural Characteristics : This compound features an amino group and a substituted phenyl ring which are critical for its biological interactions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has shown activity against various bacterial strains, particularly those resistant to conventional antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.13 - 0.255 µg/mL |
| Methicillin-susceptible Staphylococcus aureus (MSSA) | 0.125 µg/mL |
| Escherichia coli | Notable inhibition observed |
These findings suggest that the compound could serve as a lead for developing new antibacterial agents, particularly against resistant strains .
The mechanism through which this compound exerts its antimicrobial effects appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways. This dual action enhances its efficacy against a range of pathogens .
Study on Antimicrobial Efficacy
In a comparative study examining various derivatives of phenolic compounds, this compound was identified as one of the most potent compounds against MRSA. The study utilized standard methods to determine MIC values and concluded that modifications in the phenyl ring significantly enhanced antibacterial activity .
Evaluation in Preclinical Models
Preclinical evaluations have indicated that this compound exhibits not only antimicrobial properties but also potential anti-inflammatory effects. In vitro assays demonstrated reduced pro-inflammatory cytokine production in macrophage cultures treated with the compound, suggesting its utility in managing inflammatory conditions alongside infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
